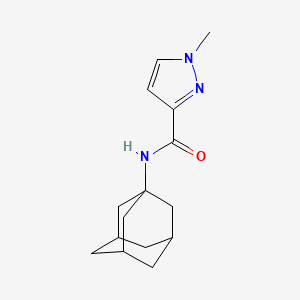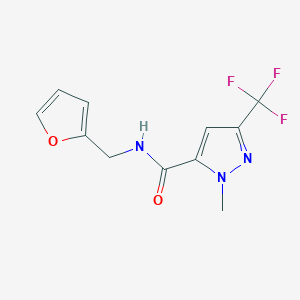
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide (abbreviated as FMMP) is a synthetic compound that has been widely used in scientific research due to its unique properties. FMMP is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide is not fully understood, but it is believed to act as a selective cyclooxygenase-2 (COX-2) inhibitor. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide is believed to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide has been shown to have a wide range of biochemical and physiological effects. In animal studies, N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide has been shown to reduce inflammation, pain, and fever. N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide has also been shown to have anticonvulsant and neuroprotective effects. In addition, N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide has been shown to have antioxidant and antiapoptotic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide in lab experiments is its availability and affordability. N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide is a synthetic compound that can be easily synthesized in the lab. In addition, N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide has been shown to have a wide range of biological activities, making it a useful tool for studying the physiological effects of pyrazole derivatives. However, one of the limitations of using N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide. One area of research could be to further investigate the mechanism of action of N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide and its effects on the central nervous system. Another area of research could be to investigate the potential therapeutic applications of N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide, such as in the treatment of inflammation, pain, and fever. Additionally, further studies could be conducted to investigate the potential side effects of N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide and its safety profile.
Synthesis Methods
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of 2-fluoro-5-methylphenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained by acid hydrolysis of the resulting pyrazole-4-carboxamide.
Scientific Research Applications
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide has been used in various scientific research applications, including as a tool for studying the physiological effects of pyrazole derivatives. N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide has also been used as a tool for studying the effects of pyrazole derivatives on the central nervous system.
properties
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-3-4-10(13)11(5-8)15-12(17)9-6-14-16(2)7-9/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLZXVOZTGFFGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoro-5-methylphenyl)-1-methylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459358.png)

![(2Z,5E)-2,5-bis[(1-methyl-1H-pyrazol-4-yl)methylidene]cyclopentanone](/img/structure/B7459367.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B7459371.png)



![4-methoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline](/img/structure/B7459410.png)
![2,4-difluoro-N-[(2-methylpyrazol-3-yl)methyl]aniline](/img/structure/B7459424.png)


![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)
